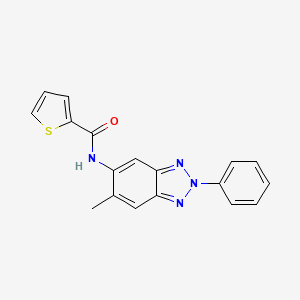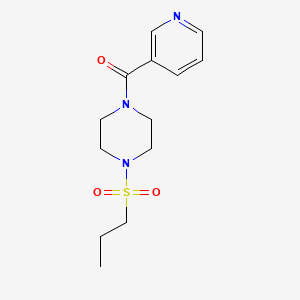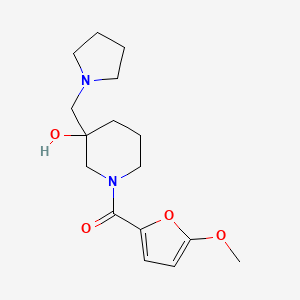![molecular formula C21H23FN4O2 B5528258 8-fluoro-2-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)quinoline](/img/structure/B5528258.png)
8-fluoro-2-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Research on quinoline derivatives, including fluoroquinolones and compounds bearing imidazole, piperidine, and methoxyethyl groups, has shown diverse synthetic strategies. For example, studies on the synthesis of quinolinecarboxylic acids and fluoroquinolones highlight the use of nucleophilic substitution, condensation, and cyclization reactions to introduce various functional groups, including fluoro, imidazole, and piperidine moieties, onto the quinoline core (Frigola et al., 1987). These synthetic routes often involve multi-step processes, including protection and deprotection steps, to achieve the desired structural complexity (Vaid et al., 2013).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by their planarity and the presence of heteroatoms, which significantly influence their chemical properties and reactivity. Crystal structure analysis reveals intricate details about the molecular geometry, including bond lengths, angles, and intermolecular interactions, which are crucial for understanding the compound's behavior in various chemical contexts (Wang et al., 2010).
Chemical Reactions and Properties
Quinoline derivatives undergo a range of chemical reactions, including nucleophilic substitution, electrophilic aromatic substitution, and metalation. The presence of a fluoro group can enhance the electrophilic character of the quinoline nucleus, facilitating reactions at specific positions. Additionally, the reactivity of the compound can be modulated by substituents like the imidazole and piperidine groups, which can participate in or influence various chemical transformations (Stadlwieser et al., 1998).
Physical Properties Analysis
The physical properties of quinoline derivatives, including solubility, melting point, and boiling point, are influenced by their molecular structure and the nature of their substituents. Functional groups such as fluoro, imidazole, and piperidine can affect the compound's polarity, hydrogen bonding capacity, and overall molecular geometry, which in turn influence its physical behavior (Mella et al., 2001).
Chemical Properties Analysis
The chemical properties of "8-fluoro-2-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)quinoline" would likely include reactivity towards nucleophiles and electrophiles, potential for forming hydrogen bonds, and interaction with metal ions. These properties are essential for understanding the compound's behavior in chemical reactions and potential applications in various scientific fields (Segawa et al., 1995).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(8-fluoroquinolin-2-yl)-[3-[1-(2-methoxyethyl)imidazol-2-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O2/c1-28-13-12-25-11-9-23-20(25)16-5-3-10-26(14-16)21(27)18-8-7-15-4-2-6-17(22)19(15)24-18/h2,4,6-9,11,16H,3,5,10,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRGELCFQMHASB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CN=C1C2CCCN(C2)C(=O)C3=NC4=C(C=CC=C4F)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-fluoro-2-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-dimethyl-3-{[4-(1H-pyrrol-2-ylcarbonyl)-1-piperazinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5528203.png)

![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[3-(1H-pyrazol-1-yl)benzyl]benzamide](/img/structure/B5528210.png)
![N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5528213.png)


![ethyl 4-({[5-(aminocarbonyl)-3-thienyl]sulfonyl}amino)benzoate](/img/structure/B5528235.png)
![6-methyl-5-(2-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5528236.png)
![(4-{[5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5528244.png)
![4-(1,4-oxazepan-4-ylcarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5528248.png)
![N-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)glycine](/img/structure/B5528253.png)
![methyl 4,5-dimethyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5528269.png)